2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid
CAS No.:
Cat. No.: VC18060479
Molecular Formula: C23H20IN3O4
Molecular Weight: 529.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20IN3O4 |
|---|---|
| Molecular Weight | 529.3 g/mol |
| IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C23H20IN3O4/c24-15-10-25-27(11-15)23(9-21(28)29)13-26(14-23)22(30)31-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10-11,20H,9,12-14H2,(H,28,29) |
| Standard InChI Key | UPCBZKGKLNEEKT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)N5C=C(C=N5)I |
Introduction
Structural Characterization and Molecular Properties
Molecular Identity and Stereochemical Features
The compound’s systematic IUPAC name, 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetic acid, reflects its intricate connectivity. Key structural components include:
-
Fmoc group: A fluorenylmethoxycarbonyl moiety attached via a carbamate linkage, serving as a temporary protective group for amines during solid-phase peptide synthesis (SPPS).
-
Azetidine core: A four-membered saturated ring containing one nitrogen atom, which imposes conformational rigidity and influences intermolecular interactions.
-
4-Iodo-pyrazole: A halogenated heteroaromatic substituent offering sites for cross-coupling reactions and potential pharmacological activity .
-
Acetic acid side chain: Enhances solubility in polar solvents and enables conjugation via carboxylate chemistry.
Synthetic Methodologies and Reaction Pathways
Stepwise Synthesis Protocol
The synthesis involves sequential protection, coupling, and deprotection steps, as outlined below:
-
Azetidine Ring Formation: Cyclization of a β-amino alcohol precursor under Mitsunobu conditions to generate the azetidine scaffold.
-
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) to install the carbamate group.
-
Pyrazole Functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to introduce the 4-iodo-pyrazole moiety .
-
Acetic Acid Installation: Alkylation or Michael addition to append the acetic acid side chain.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azetidine formation | DIAD, PPh<sub>3</sub>, THF, 0°C→RT | 65–72% |
| Fmoc protection | Fmoc-Cl, DCM, Et<sub>3</sub>N, 25°C | 85–90% |
| Pyrazole iodination | NIS, DMF, 50°C | 78% |
Reaction monitoring via TLC (R<sub>f</sub> = 0.3 in EtOAc/hexane 1:1) and HPLC (C18 column, 70% acetonitrile) ensures intermediate purity. Final purification employs recrystallization from ethanol/water mixtures or preparative HPLC.
Applications in Pharmaceutical Chemistry
Role in Peptide Synthesis
The Fmoc group’s orthogonality enables seamless integration into SPPS protocols. Deprotection with piperidine liberates the azetidine amine for subsequent coupling, while the iodopyrazole serves as a handle for bioorthogonal modifications (e.g., Sonogashira coupling) .
Future Directions and Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of the pyrazole substituent (e.g., replacing iodine with trifluoromethyl) to optimize target affinity .
-
Prodrug Development: Esterification of the acetic acid group to enhance bioavailability.
-
Crystallographic Analysis: Resolving 3D structure to guide computational modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume